molecular formula C24H36ClN5O5S B070055 1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride CAS No. 173440-64-7

1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride

Cat. No. B070055
CAS RN: 173440-64-7
M. Wt: 542.1 g/mol
InChI Key: BQEBDKGJYGKUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride (also known as BAY 41-2272) is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.

Mechanism of Action

BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream signaling pathways that lead to relaxation of smooth muscle cells and vasodilation. Additionally, cGMP has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of BAY 41-2272.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory effects, BAY 41-2272 has been shown to improve endothelial function, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. These effects make BAY 41-2272 a promising candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of sGC activation without the confounding effects of other signaling pathways. Additionally, BAY 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for studying sGC activation. However, one limitation of using BAY 41-2272 is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

Future research on BAY 41-2272 and other sGC activators should focus on their potential therapeutic applications in various disease states. In addition to cardiovascular and inflammatory diseases, sGC activators may have potential in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases. Additionally, further studies on the mechanism of action of sGC activators may lead to the development of more potent and specific compounds with fewer side effects.

Synthesis Methods

The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 6,7-dimethoxy-2-naphthalenesulfonyl chloride with 1-butyl-3-aminopyrrolidine. The resulting intermediate is then treated with guanidine, followed by reaction with propyl bromide to form the final product. The yield of this synthesis method is reported to be around 50%, and the purity of the compound can be improved through various purification techniques.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Studies have shown that sGC activators like BAY 41-2272 can improve vascular function, reduce blood pressure, and prevent the development of atherosclerosis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

173440-64-7

Product Name

1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride

Molecular Formula

C24H36ClN5O5S

Molecular Weight

542.1 g/mol

IUPAC Name

2-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine;hydrochloride

InChI

InChI=1S/C24H35N5O5S.ClH/c1-4-5-12-29-13-10-24(22(29)30,9-6-11-27-23(25)26)28-35(31,32)19-8-7-17-15-20(33-2)21(34-3)16-18(17)14-19;/h7-8,14-16,28H,4-6,9-13H2,1-3H3,(H4,25,26,27);1H

InChI Key

BQEBDKGJYGKUMP-UHFFFAOYSA-N

SMILES

CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl

Canonical SMILES

CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl

synonyms

1-butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride
SPI 501
SPI-501

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.